molecular formula C7H14O5 B14753792 (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B14753792
M. Wt: 178.18 g/mol
InChI Key: UOTMTRGMDABHDQ-RRKCRQDMSA-N
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Description

(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol is a chemical compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and multiple hydroxyl groups attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols.

Scientific Research Applications

(2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. The pathways involved can include metabolic processes, signal transduction, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1-hydroxypropyl)tetrahydrofuran-3,4-diol
  • (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

Uniqueness

Compared to similar compounds, (2R,3R,4R)-2-Ethoxy-4-(hydroxymethyl)tetrahydrofuran-3,4-diol stands out due to its specific stereochemistry and the presence of the ethoxy group

Properties

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2R,3R,4R)-2-ethoxy-4-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C7H14O5/c1-2-11-6-5(9)7(10,3-8)4-12-6/h5-6,8-10H,2-4H2,1H3/t5-,6+,7+/m0/s1

InChI Key

UOTMTRGMDABHDQ-RRKCRQDMSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@](CO1)(CO)O)O

Canonical SMILES

CCOC1C(C(CO1)(CO)O)O

Origin of Product

United States

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